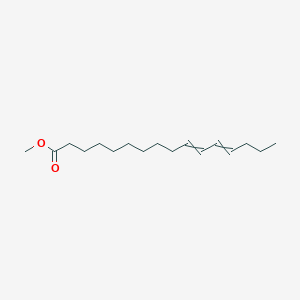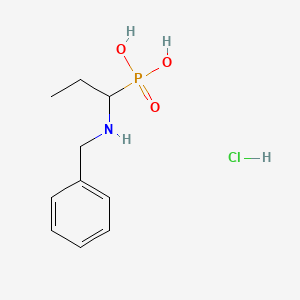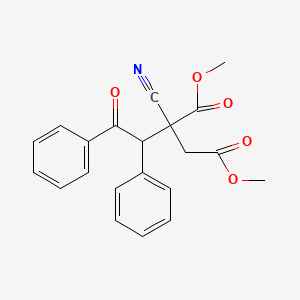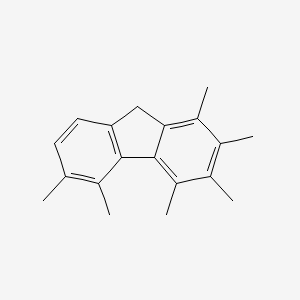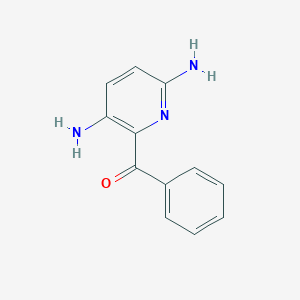
ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure. It features a cyclopropane ring substituted with two phenyl groups and an isocyano group, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of ethyl diazoacetate with diphenylcyclopropane under controlled conditions to form the cyclopropane ring. The isocyano group can be introduced through a subsequent reaction with a suitable isocyanide reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring and phenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1R)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.
Diphenylcyclopropane derivatives: Compounds with similar cyclopropane and phenyl group structures but different functional groups.
Uniqueness
Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and potential biological activity .
Propriétés
Numéro CAS |
62907-40-8 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-22-17(21)19(20-2)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1H3/t19-/m1/s1 |
Clé InChI |
PCTTZZQHPSJGML-LJQANCHMSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-] |
SMILES canonique |
CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


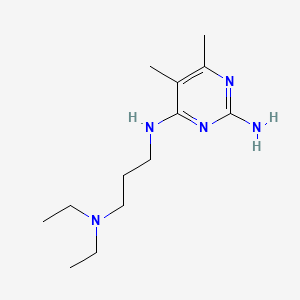
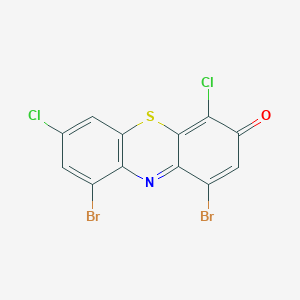

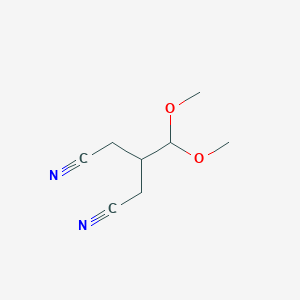
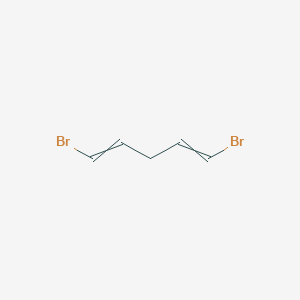
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
